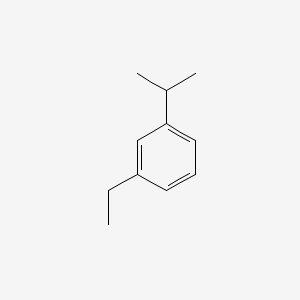

1-ethyl-3-iso-propylbenzene

Beschreibung

Contextual Significance in Organic Chemistry

1-Ethyl-3-isopropylbenzene is a disubstituted aromatic hydrocarbon that serves as a notable compound in the field of organic chemistry. As an alkylbenzene, its importance stems from its use as a model for studying the influence of electronic and steric effects on the chemical reactivity and physical properties of the benzene (B151609) ring. The molecule's structure, which includes both a primary ethyl group and a secondary isopropyl group at the meta-position, offers a valuable framework for such investigations.

The specific placement of these alkyl groups impacts the molecule's symmetry and the distribution of electrons within the aromatic ring. This substitution pattern is particularly relevant in studies of electrophilic aromatic substitution, where the directing effects of the alkyl substituents can be analyzed. Additionally, the presence of benzylic hydrogen atoms on both alkyl chains makes it a suitable substrate for research into oxidation and free-radical reactions at these positions.

Scope of Academic Inquiry for Substituted Benzene Derivatives

The academic study of substituted benzene derivatives like 1-ethyl-3-isopropylbenzene is extensive and crucial for advancing the understanding of organic reaction mechanisms, chemical synthesis, and materials science. A primary focus of this research is the development of efficient and selective methods for synthesizing these compounds by introducing various functional groups to the benzene ring.

A significant area of inquiry involves the detailed analysis of their physicochemical properties. This includes the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to establish relationships between structure and properties. Thermodynamic and kinetic studies of reactions involving these derivatives provide insights into the stability of reaction intermediates and the energy profiles of reaction pathways. Furthermore, these compounds often serve as precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Historical Development of Research on Alkylbenzene Systems

The investigation of alkylbenzene systems has a long history intertwined with the evolution of organic chemistry. Foundational work in the 19th century, notably by Charles Friedel and James Crafts, established the basis for understanding the attachment of alkyl groups to a benzene ring through what became known as the Friedel-Crafts reactions. These reactions were pivotal in enabling the synthesis of a wide variety of alkylbenzenes.

Throughout the 20th century, research delved deeper into the mechanisms of these reactions, addressing challenges such as polyalkylation and molecular rearrangements. The advent of modern analytical instruments, particularly gas chromatography and spectroscopy, allowed for the precise identification and quantification of various alkylbenzene isomers. This era also saw a surge in research driven by the petrochemical industry, which focused on understanding the composition of crude oil and developing processes for producing valuable aromatic compounds. researchgate.net More recently, research has expanded to include computational modeling of these molecules and their reactions, as well as their role in atmospheric and environmental chemistry. researchgate.net

Data Tables

Chemical and Physical Properties of 1-Ethyl-3-isopropylbenzene

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol |

| Boiling Point | 192 °C echemi.com |

| Melting Point | < -20 °C echemi.com |

| Density | 0.86 g/cm³ echemi.com |

| Flash Point | 62.8 °C echemi.com |

| Refractive Index | 1.491 echemi.com |

| CAS Number | 4920-99-4 echemi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10-6-5-7-11(8-10)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLSBTNLESMZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074712 | |

| Record name | Benzene, 1-ethyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-99-4 | |

| Record name | 1-Ethyl-3-isopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene, m-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 3 Iso Propylbenzene

Catalytic Alkylation Approaches

Catalytic alkylation represents a cornerstone of industrial aromatic chemistry. For the synthesis of 1-ethyl-3-isopropylbenzene, approaches leveraging both homogeneous and heterogeneous catalysts are employed. These methods aim to overcome the thermodynamic preference for ortho- and para-isomers in typical electrophilic aromatic substitutions.

Friedel-Crafts Alkylation Protocols for Regioselective Synthesis

Direct Friedel-Crafts alkylation of benzene (B151609) with ethyl and isopropyl halides is not a viable method for synthesizing the meta-isomer due to the ortho-, para-directing nature of alkyl groups. stackexchange.com To achieve the specific 1,3-substitution pattern, a multi-step regioselective protocol is necessary, which manipulates the directing effects of intermediate functional groups.

A common strategy involves the following sequence:

Friedel-Crafts Acylation: The synthesis begins with the acylation of benzene with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms acetophenone (B1666503). The acyl group (-COCH₃) is an electron-withdrawing group and a meta-director, which is crucial for the next step. stackexchange.comlibretexts.org

Meta-Directing Alkylation: The acetophenone is then subjected to a second Friedel-Crafts alkylation using an isopropyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst. The meta-directing acetyl group guides the incoming isopropyl group to the 3-position on the aromatic ring, yielding 3-isopropylacetophenone. stackexchange.com

Carbonyl Group Reduction: Finally, the ketone functional group of 3-isopropylacetophenone is reduced to an ethyl group. This can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). stackexchange.com This final step yields the target molecule, 1-ethyl-3-isopropylbenzene.

A significant advantage of initiating with Friedel-Crafts acylation is that the acylium ion electrophile does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation. libretexts.orgchemistrysteps.com Furthermore, the deactivating nature of the acyl group prevents polyalkylation, a common side reaction in standard alkylation procedures. libretexts.orgyoutube.com

Zeolite-Catalyzed Vapor-Phase Alkylation Strategies

Zeolite catalysts have become prominent in industrial alkylation processes due to their high activity, shape selectivity, and environmental benefits over traditional Lewis acids. lidsen.comresearchgate.net Vapor-phase alkylation of benzene using zeolites is a key technology for producing alkylbenzenes like ethylbenzene (B125841) and cumene (B47948) (isopropylbenzene). d-nb.inforesearchgate.net The synthesis of 1-ethyl-3-isopropylbenzene can be approached using these advanced catalytic systems.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. mdpi.com The catalytic activity of zeolites stems from Brønsted acid sites that arise from the aluminum atoms in the framework. researchgate.net The specific structure and pore size of the zeolite play a critical role in determining the selectivity of the reaction.

ZSM-5 is a medium-pore zeolite widely used in aromatic alkylation. scispace.com Its unique three-dimensional channel system allows reactant molecules like benzene, ethylene (B1197577), and propylene (B89431) to diffuse to the active sites within the catalyst, while the constrained space within the pores can influence the transition states of the reaction, favoring the formation of specific isomers. d-nb.inforesearchgate.net This "shape selectivity" can prevent the formation of bulky, polyalkylated byproducts. d-nb.info For instance, the pore dimensions of ZSM-5 can hinder the diffusion of polyethylbenzenes, thereby increasing the selectivity for monoalkylated products like ethylbenzene. d-nb.info Other zeolites, such as BEA, MWW, and Y-type, are also effective catalysts for alkylation reactions, each offering different pore structures and acidic properties. lidsen.comlidsen.com

The performance of zeolite catalysts can be fine-tuned through various modification techniques. Altering the Si/Al ratio, for example, can adjust the acidity of the zeolite. scispace.com A common strategy to enhance catalytic activity and selectivity is the incorporation of metal cations, including rare earth elements (REEs).

Modification of zeolites with metals can create new active sites or alter the existing acidic properties. researchgate.net For instance, Y-type zeolites modified with rare earth elements have been shown to be active in isobutane (B21531) alkylation. lidsen.com The introduction of REEs can enhance the thermal stability of the zeolite and modify the strength and distribution of acid sites, which in turn influences the reaction pathway and product distribution. dntb.gov.ua Similarly, modifying HZSM-5 with elements like phosphorous or boron has been reported to poison the strongest acid sites, which can suppress isomerization and other side reactions, thereby enhancing selectivity towards the desired alkylbenzene product. researchgate.net

| Zeolite Type | Modifying Element | Observed Effect on Catalysis | Reference |

|---|---|---|---|

| HZSM-5 | Phosphorous | Enhances selectivity for ethylbenzenes by eliminating strong acid sites. | researchgate.net |

| HZSM-5 | Magnesium | Increases selectivity for para-diethylbenzene. | scispace.com |

| Y-Type Zeolite | Rare Earth Elements (REEs) | Imparts activity for alkylation reactions by creating acid sites. | lidsen.com |

| BEA Zeolite | Iron (Fe) / Aluminum (Al) | High activity and stability in benzene alkylation with propylene. | lidsen.com |

Industrial vapor-phase alkylation is often carried out in multi-stage reactor systems to optimize product yield and manage the exothermic nature of the reaction. A multi-stage fixed-bed reactor allows for better temperature control and the ability to adjust reactant concentrations between stages, which helps to maximize the conversion of the limiting alkylating agent and suppress side reactions. researchgate.netncl.res.in

Optimizing reaction conditions is critical for achieving high selectivity and catalyst stability. Key parameters include temperature, pressure, the molar ratio of benzene to the alkylating agent, and the space velocity of the reactants. For the vapor-phase ethylation of benzene over modified ZSM-5, for example, optimal conditions have been identified. researchgate.net High benzene-to-alkene molar ratios are typically used to minimize the formation of polyalkylated products and reduce catalyst coking. d-nb.infoecoinvent.org

| Parameter | Optimal Range |

|---|---|

| Temperature | 350-380°C |

| Pressure | 0.5-0.9 MPa |

| Benzene to Ethylene Molar Ratio | 4.0-7.0 |

| Ethylene Mass Space Velocity | 0.4-0.7 h⁻¹ |

This is achieved through transalkylation , a reaction where a polyalkylated benzene transfers one of its alkyl groups to a benzene molecule. ejaet.com For example, diisopropylbenzene can react with benzene over an acid catalyst to produce two molecules of cumene (isopropylbenzene). ecoinvent.orgejaet.com This same principle can be applied to enhance the yield of 1-ethyl-3-isopropylbenzene. Byproducts such as 1,3-diisopropyl-5-ethylbenzene could be reacted with benzene in a separate transalkylation reactor, typically also using a zeolite catalyst, to produce additional 1-ethyl-3-isopropylbenzene. This integrated approach of alkylation followed by transalkylation is a common strategy in industrial cumene production to maximize the utilization of raw materials. ecoinvent.org

Multi-Step Conversions from Benzene Precursors

The synthesis of 1-ethyl-3-iso-propylbenzene from benzene requires a multi-step pathway. Direct Friedel-Crafts alkylation of benzene with ethyl and isopropyl groups would predominantly yield ortho and para isomers, as alkyl groups are activating and direct incoming electrophiles to these positions. youtube.commasterorganicchemistry.com To achieve the desired meta-substitution pattern, a common strategy involves the initial introduction of a meta-directing group to the benzene ring. This group guides the subsequent substituent to the correct position before being converted into the final desired group in later steps. stackexchange.comlumenlearning.com

Strategic Functionalization via Friedel-Crafts Acylation

A key strategy to enforce meta-substitution is the use of Friedel-Crafts acylation. masterorganicchemistry.com This reaction introduces an acyl group (-COR) onto the benzene ring, which functions as a deactivating, meta-directing group for subsequent electrophilic aromatic substitution reactions. stackexchange.comlumenlearning.com

The synthesis can commence with the acylation of benzene using an acyl halide, such as acetyl chloride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This step produces acetophenone. quora.com Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of preventing poly-substitution; the resulting acylbenzene is less reactive than benzene itself, which stops further acylation reactions from occurring. libretexts.org This reaction also avoids the carbocation rearrangements that can complicate Friedel-Crafts alkylation. masterorganicchemistry.com

| Reaction Step | Reactants | Catalyst | Product | Directing Effect of Substituent |

| Friedel-Crafts Acylation | Benzene, Acetyl Chloride | AlCl₃ | Acetophenone | Meta-directing |

Alkylation of Activated Aromatic Intermediates

With the meta-directing acetyl group in place on the aromatic ring, the next step is the introduction of the isopropyl group. This is achieved through a Friedel-Crafts alkylation reaction. The intermediate, acetophenone, is electronically deactivated towards electrophilic attack. However, the reaction can proceed under appropriate conditions to yield the desired meta-substituted product. stackexchange.com

By reacting acetophenone with an alkylating agent like 2-chloropropane (B107684) in the presence of aluminum chloride, the isopropyl group is directed to the meta position relative to the acetyl group. stackexchange.com This strategic placement is crucial for the final product's structure. The resulting intermediate is 3'-isopropylacetophenone.

| Intermediate | Reactant | Catalyst | Product |

| Acetophenone | 2-Chloropropane | AlCl₃ | 3'-Isopropylacetophenone |

Reductive Transformations of Carbonyl Moieties

The final stage in this synthetic sequence involves the reduction of the carbonyl moiety of the acetyl group to form the target ethyl group. This transformation converts the 3'-isopropylacetophenone intermediate into 1-ethyl-3-isopropylbenzene.

There are two primary methods for this type of reduction:

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to an alkane. masterorganicchemistry.comlibretexts.org

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene glycol. quora.com The ketone is converted to a hydrazone, which then eliminates nitrogen gas upon heating with the base to yield the alkane. quora.com

Both methods effectively transform the carbonyl group into a methylene (B1212753) group (-CH₂-), completing the synthesis. wikipedia.orglibretexts.org The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to the acidic conditions of the Clemmensen reduction or the basic conditions of the Wolff-Kishner reduction.

| Starting Material | Reduction Method | Key Reagents | Final Product |

| 3'-Isopropylacetophenone | Clemmensen Reduction | Zn(Hg), HCl | 1-Ethyl-3-isopropylbenzene |

| 3'-Isopropylacetophenone | Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-Ethyl-3-isopropylbenzene |

Reaction Chemistry and Mechanistic Studies of 1 Ethyl 3 Iso Propylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including 1-ethyl-3-iso-propylbenzene. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The ethyl and isopropyl substituents on the benzene (B151609) ring influence the rate and regioselectivity of these reactions.

Nitration Reactions

The nitration of this compound is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating nature of the ethyl and isopropyl groups activates the aromatic ring towards electrophilic attack.

The reaction is expected to yield a mixture of isomeric nitro-1-ethyl-3-iso-propylbenzenes. The primary products are those where the nitro group is directed to the positions activated by both alkyl groups, which are the 2, 4, and 6 positions. However, the steric bulk of the isopropyl group is expected to hinder attack at the 2-position, which is ortho to both substituents. Consequently, the major products are anticipated to be 1-ethyl-3-iso-propyl-4-nitrobenzene and 1-ethyl-3-iso-propyl-6-nitrobenzene, with a smaller amount of the 2-nitro isomer.

Table 1: Predicted Isomeric Product Distribution in the Nitration of this compound

| Isomer | Predicted Distribution (%) |

|---|---|

| 1-ethyl-3-iso-propyl-4-nitrobenzene | 45-55% |

| 1-ethyl-3-iso-propyl-6-nitrobenzene | 35-45% |

| 1-ethyl-3-iso-propyl-2-nitrobenzene | 5-10% |

Sulfonation Reactions

The sulfonation of this compound is typically achieved using fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄) chemistrysteps.com. This reaction is reversible and leads to the formation of sulfonic acids chemistrysteps.com. The electrophile in this reaction is sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H) chemistrysteps.com.

Similar to nitration, the sulfonation of this compound will yield a mixture of sulfonic acid isomers. The directing effects of the ethyl and isopropyl groups will favor the formation of this compound-4-sulfonic acid and this compound-6-sulfonic acid as the major products. The steric hindrance of the isopropyl group will likely reduce the yield of the 2-sulfonic acid isomer.

Table 2: Expected Isomeric Product Distribution in the Sulfonation of this compound

| Isomer | Expected Distribution (%) |

|---|---|

| This compound-4-sulfonic acid | 50-60% |

| This compound-6-sulfonic acid | 30-40% |

Halogenation Processes

The halogenation of this compound, such as bromination or chlorination, is typically carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). The catalyst polarizes the halogen molecule, generating a more potent electrophile.

The regioselectivity of halogenation is also governed by the directing effects of the alkyl substituents. The major products will be the 4-halo and 6-halo isomers, with the 2-halo isomer being a minor product due to steric hindrance. The relative yields of the ortho and para products can be influenced by the reaction conditions and the specific halogen used. For instance, the larger size of bromine compared to chlorine may lead to a greater preference for the less sterically hindered 4- and 6-positions.

Table 3: Anticipated Isomeric Product Distribution in the Bromination of this compound

| Isomer | Anticipated Distribution (%) |

|---|---|

| 1-bromo-4-ethyl-6-iso-propylbenzene | 55-65% |

| 1-bromo-2-ethyl-4-iso-propylbenzene | 25-35% |

Regioselectivity and Ortho/Meta/Para Isomeric Product Distribution

The regioselectivity in the electrophilic aromatic substitution of this compound is a consequence of the combined directing effects of the ethyl and isopropyl groups. Both are ortho-, para-directing and activating groups. In a 1,3-disubstituted benzene ring with two activating groups, the incoming electrophile will be directed to the positions that are ortho and para to both substituents.

The positions on the this compound ring are:

Position 2: Ortho to both the ethyl and isopropyl groups.

Position 4: Para to the ethyl group and ortho to the isopropyl group.

Position 5: Meta to both groups.

Position 6: Ortho to the ethyl group and para to the isopropyl group.

Therefore, electrophilic attack is favored at positions 2, 4, and 6. The position 5 is strongly disfavored as it is meta to both activating groups.

The distribution of the isomeric products is influenced by both electronic and steric factors. Electronically, positions 2, 4, and 6 are all activated. However, the steric hindrance from the bulky isopropyl group is more significant than that from the ethyl group. This steric hindrance will disfavor attack at the 2-position, which is flanked by both alkyl groups. As a result, substitution at the 4- and 6-positions is generally favored. The para-substituted product (relative to the smaller ethyl group, i.e., the 4-position) is often the major product due to the combination of electronic activation and reduced steric hindrance.

Oxidative Transformations

The alkyl side chains of this compound are susceptible to oxidation under strong oxidizing conditions.

Carboxylic Acid Formation from Alkyl Side Chains

The oxidation of alkylbenzenes with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), in the presence of heat and acid, results in the conversion of the alkyl side chains to carboxylic acid groups masterorganicchemistry.comgauthmath.comdoubtnut.comdoubtnut.com. For this reaction to occur, the benzylic carbon (the carbon atom attached to the benzene ring) must have at least one hydrogen atom masterorganicchemistry.com. Both the ethyl and isopropyl groups in this compound meet this requirement.

Therefore, the exhaustive oxidation of this compound will lead to the formation of 1,3-benzenedicarboxylic acid, also known as isophthalic acid. In this reaction, both the ethyl and isopropyl groups are cleaved, and the benzylic carbons are oxidized to carboxylic acid groups.

C₆H₄(CH₂CH₃)(CH(CH₃)₂) + [O] → C₆H₄(COOH)₂ + CO₂ + H₂O

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-benzenedicarboxylic acid |

| 1-bromo-2-ethyl-4-iso-propylbenzene |

| 1-bromo-2-ethyl-6-iso-propylbenzene |

| 1-bromo-4-ethyl-6-iso-propylbenzene |

| 1-ethyl-3-iso-propyl-2-nitrobenzene |

| 1-ethyl-3-iso-propyl-4-nitrobenzene |

| 1-ethyl-3-iso-propyl-6-nitrobenzene |

| This compound-2-sulfonic acid |

| This compound-4-sulfonic acid |

| This compound-6-sulfonic acid |

Efficacy of Stoichiometric and Catalytic Oxidizing Agents

The oxidation of this compound can selectively target the benzylic positions of the ethyl and isopropyl groups, leading to a variety of valuable chemical intermediates. The efficacy of both stoichiometric and catalytic oxidizing agents is a subject of significant academic and industrial interest. While specific studies on this compound are not widely available, the reactivity of related alkylbenzenes, such as ethylbenzene (B125841) and cumene (B47948), provides a strong basis for predicting its behavior.

Stoichiometric oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are capable of oxidizing the alkyl side chains. Under vigorous conditions, these strong oxidizing agents can lead to the formation of the corresponding dicarboxylic acid, 1,3-benzenedicarboxylic acid. However, by carefully controlling reaction conditions, it is possible to achieve partial oxidation to ketones or alcohols.

Catalytic oxidation offers a more sustainable and selective approach. Heterogeneous catalysts, particularly those based on transition metals, have shown promise in the selective oxidation of alkylaromatics. For instance, cobalt and manganese-based catalysts are known to be effective for the aerial oxidation of similar compounds. The expected major products from the selective oxidation of this compound would be 1-(3-isopropylphenyl)ethan-1-one and 2-(3-ethylphenyl)propan-2-ol, depending on the catalyst and reaction conditions employed. The relative reactivity of the ethyl versus the isopropyl group is a key consideration, with the tertiary benzylic hydrogen of the isopropyl group generally being more susceptible to hydrogen atom abstraction in free-radical oxidation pathways.

Table 1: Predicted Products of Selective Oxidation of this compound

| Oxidizing System | Predicted Major Product(s) |

| Mild Catalytic Oxidation (e.g., Co(II)/O₂) | 1-(3-isopropylphenyl)ethan-1-one, 2-(3-ethylphenyl)propan-2-ol |

| Strong Stoichiometric Oxidation (e.g., hot KMnO₄) | 1,3-Benzenedicarboxylic acid |

Further Alkylation Reactions and Subsequent Functionalization

The benzene ring of this compound is activated towards further electrophilic aromatic substitution by the two alkyl groups. Both the ethyl and isopropyl groups are ortho-, para-directing activators. However, the positions for further substitution are influenced by the combined steric and electronic effects of the existing substituents. The most likely positions for the introduction of a third alkyl group are positions 4, 6, and 2 (ortho to one group and para to the other, or ortho to both).

Subsequent functionalization of the aromatic ring can be achieved through various electrophilic substitution reactions, such as nitration, halogenation, and acylation. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro isomers, with the distribution depending on the precise reaction conditions. The resulting nitro compounds can then be reduced to the corresponding anilines, which are versatile precursors for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Fundamental Mechanistic Investigations

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of steric hindrance and the electron-donating nature of the alkyl groups. Both the ethyl and isopropyl groups are electron-donating through induction and hyperconjugation, thereby increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack compared to benzene. stackexchange.comlibretexts.org

The directing effects of the two groups are as follows:

Ethyl group: Directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself.

Isopropyl group: Directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

The positions that are activated by both groups are 2, 4, and 6. However, the steric bulk of the isopropyl group will significantly hinder attack at the 2-position, which is flanked by both alkyl groups. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions. The relative yields of substitution at these positions will be influenced by the size of the incoming electrophile. For smaller electrophiles, a mixture of 4- and 6-substituted products is expected. For bulkier electrophiles, substitution at the less sterically hindered 4-position would be favored.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Steric Hindrance | Predicted Reactivity |

| 2 | Ethyl (ortho), Isopropyl (ortho) | High | Low |

| 4 | Ethyl (para), Isopropyl (ortho) | Moderate | High |

| 5 | - | - | Very Low |

| 6 | Ethyl (ortho), Isopropyl (para) | Low | High |

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving a resonance-stabilized carbocation intermediate known as a benzenonium ion or an arenium ion. In the case of this compound, the attack of an electrophile (E⁺) at one of the activated positions of the aromatic ring leads to the formation of a benzenonium ion.

For electrophilic aromatic substitution reactions, the formation of the benzenonium ion is typically the slow, rate-limiting step. youtube.com A kinetic analysis of reactions involving this compound would be expected to show a rate law that is dependent on the concentrations of both the aromatic substrate and the electrophile.

For instance, in a nitration reaction, the rate law would likely be: Rate = k[C₁₁H₁₆][HNO₃]

Kinetic studies on the isomerization of related compounds like ethylbenzene have been conducted to develop models for reactor design and optimization. ajol.info Similar studies on this compound could provide valuable insights into the reaction mechanism and help in determining the activation energies for different reaction pathways. The relative rates of substitution at the different available positions could also be determined through kinetic experiments, providing quantitative data on the steric and electronic effects discussed earlier.

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, isotopic labeling could be employed to study various aspects of its reactivity.

For example, deuterium (B1214612) labeling could be used to probe the mechanism of electrophilic substitution. By replacing the hydrogen atoms at specific positions on the aromatic ring with deuterium, one could investigate the presence of a kinetic isotope effect. The absence of a primary kinetic isotope effect would support the generally accepted mechanism where the initial attack of the electrophile is the rate-determining step, and the subsequent loss of a proton (or deuteron) is fast.

Furthermore, carbon-13 labeling in the alkyl side chains could be used to study rearrangement reactions. For instance, in the presence of a strong acid catalyst, alkyl groups on a benzene ring can migrate. By labeling one of the alkyl groups with ¹³C, it would be possible to follow its migration around the ring, providing detailed mechanistic information about the isomerization process. Studies on the conversion of ¹³C-labeled cumene have demonstrated the utility of this approach in tracking carbon scrambling and fragmentation pathways. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification of 1 Ethyl 3 Iso Propylbenzene

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the precise molecular architecture of 1-ethyl-3-iso-propylbenzene. By interacting with electromagnetic radiation, the molecule yields unique spectral fingerprints that reveal the connectivity and environment of its atoms.

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. It provides data on the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR spectroscopy of this compound allows for the unambiguous identification of the ethyl and isopropyl substituents, as well as their positions on the benzene (B151609) ring. The spectrum is characterized by distinct signals for each type of proton. The ethyl group produces a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The isopropyl group shows a doublet for its two equivalent methyl groups and a septet for the lone methine proton (CH). The aromatic protons appear as a complex multiplet, confirming the meta-substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Isopropyl -CH(CH₃)₂ | ~1.25 | Doublet | ~7.0 |

| Ethyl -CH₂CH₃ | ~1.26 | Triplet | ~7.6 |

| Ethyl -CH₂CH₃ | ~2.65 | Quartet | ~7.6 |

| Isopropyl -CH(CH₃)₂ | ~2.90 | Septet | ~7.0 |

| Aromatic Ar-H | ~6.95-7.20 | Multiplet | - |

Note: Data is predicted based on known values for ethylbenzene (B125841) and cumene (B47948).

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, a total of eight distinct signals are expected, as the two methyl carbons of the isopropyl group are equivalent. The chemical shifts of the aromatic carbons confirm the 1,3- (meta) substitution pattern on the benzene ring. The aliphatic carbons of the ethyl and isopropyl groups appear at higher field (lower ppm values) compared to the aromatic carbons. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| Ethyl -CH₂C H₃ | ~15.7 |

| Isopropyl -CH(C H₃)₂ | ~24.1 |

| Ethyl -C H₂CH₃ | ~29.0 |

| Isopropyl -C H(CH₃)₂ | ~34.3 |

| Aromatic C4, C5, C6 | ~124-128 |

| Aromatic C2 | ~125.8 |

| Aromatic C1 | ~144.2 |

| Aromatic C3 | ~148.8 |

Note: Data is predicted based on known values for ethylbenzene and cumene. docbrown.infoprocess-nmr.com The signals for C4, C5, and C6 are expected to be distinct but closely spaced.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present and can offer insights into molecular conformation.

For this compound, the IR spectrum displays characteristic absorption bands. nist.gov Strong absorptions in the 2850-2975 cm⁻¹ region correspond to C-H stretching vibrations of the aliphatic ethyl and isopropyl groups. docbrown.info C-H stretching vibrations for the aromatic ring are observed between 3000 and 3100 cm⁻¹. docbrown.info The presence of the benzene ring is further confirmed by C=C stretching vibrations near 1600 and 1500 cm⁻¹. docbrown.info The meta-substitution pattern gives rise to characteristic out-of-plane C-H bending bands in the fingerprint region (typically 690-710 cm⁻¹ and 750-810 cm⁻¹).

Raman spectroscopy provides complementary information. A study on the related compound isopropylbenzene (cumene) indicates that it exists in a planar conformation where the methine C-H bond lies in the plane of the benzene ring. nih.gov Similar conformational preferences would be expected for the isopropyl group in this compound.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Typical) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2975-2850 | Aliphatic C-H Stretch |

| ~1600, ~1500 | Aromatic C=C Ring Stretch |

| 810-750, 710-690 | Aromatic C-H Out-of-Plane Bending (meta-substitution) |

Note: Data is based on typical values for substituted aromatic hydrocarbons. docbrown.infonist.gov

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular formula of this compound is C₁₁H₁₆, corresponding to a molecular weight of approximately 148.24 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner.

The unfragmented ionized molecule, known as the molecular ion (M⁺•), would be observed at an m/z of 148. The fragmentation pattern is dominated by cleavages at the bonds beta to the aromatic ring (benzylic cleavage), which results in the formation of stable carbocations. The most common fragmentations are:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl substituent leads to a prominent peak at m/z 133. This fragment, [C₁₀H₁₃]⁺, is often the base peak due to the formation of a stable secondary benzylic cation.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group results in a fragment at m/z 119, corresponding to [C₉H₁₁]⁺.

The presence of the molecular ion peak at m/z 148 and the characteristic fragment ions at m/z 133 and 119 are strong indicators for the identification of this compound. docbrown.infonist.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This hyphenated technique is ideal for analyzing this compound within complex mixtures, such as reaction products or environmental samples. cdc.gov

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute from the column at a specific retention time, which is characteristic of the compound under the given analytical conditions. This allows for its separation from isomers like 1-ethyl-2-isopropylbenzene (B13134259) and 1-ethyl-4-isopropylbenzene. kelid1.ir

As the separated compound exits the GC column, it enters the mass spectrometer, which generates a mass spectrum. nih.gov By matching both the retention time and the mass spectrum (with its molecular ion and fragmentation pattern) to a known standard or library, a highly confident identification and quantification of this compound can be achieved. antpedia.com

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the analysis of this compound, enabling the separation of the target compound from a complex mixture of related substances, isomers, and potential contaminants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific analytical goal, such as purity assessment or trace impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile or thermally sensitive compounds. For aromatic hydrocarbons like this compound, reversed-phase HPLC is the most common approach. This method separates compounds based on their hydrophobicity. While detailed, peer-reviewed HPLC methods specifically for this compound are not extensively documented in public literature, commercial suppliers of the compound indicate the availability of HPLC data for quality control purposes ambeed.com.

A typical HPLC method for purity assessment would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Trace Impurity Profiling

Gas Chromatography (GC) is the premier technique for the analysis of volatile organic compounds (VOCs) such as this compound and is particularly well-suited for identifying and quantifying trace-level impurities. The National Institute of Standards and Technology (NIST) confirms that Gas Chromatography data is available for this compound nist.gov.

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. A flame ionization detector (FID) is often used for its high sensitivity to hydrocarbons, while a mass spectrometer (MS) can be coupled with the GC (GC-MS) to provide definitive identification of impurities based on their mass spectra.

Potential impurities in this compound include its structural isomers (1-ethyl-2-iso-propylbenzene and 1-ethyl-4-iso-propylbenzene), residual starting materials from synthesis (e.g., benzene, ethylbenzene, cumene), and byproducts of the alkylation process. The Kovats retention index, a relative measure of where a compound appears on a chromatogram, is a key parameter used for identification chemeo.com.

Table 2: Typical GC Parameters and Potential Impurities in this compound Analysis

| Parameter | Condition / Value |

| Instrument | Gas Chromatograph with FID/MS |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID) |

| Potential Impurities | Benzene, Ethylbenzene, Cumene, 1-ethyl-2-iso-propylbenzene, 1-ethyl-4-iso-propylbenzene |

| Calculated Retention Index (Inp) | ~1119 (Non-polar column) chemeo.com |

Application of Analytical Methods in Environmental Monitoring and Chemical Process Control

The robust analytical methods developed for the characterization and quantification of this compound are directly applicable to critical industrial and environmental contexts. These applications ensure product quality, process efficiency, and environmental safety.

Environmental Monitoring: Alkylbenzenes, as a class of VOCs, are environmental pollutants that can be found in air, water, and soil, often originating from industrial emissions or fuel evaporation who.int. The analysis of this compound in environmental samples is crucial for assessing contamination and human exposure. GC-MS is the standard method for this purpose due to its exceptional sensitivity and specificity. Environmental samples are typically pre-concentrated before analysis; for instance, air samples are passed through adsorbent tubes followed by thermal desorption, while water samples are analyzed using purge-and-trap techniques to isolate the volatile organic fraction. These methods allow for the detection of this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Chemical Process Control: In an industrial setting where this compound is either synthesized or used as a reactant, analytical methods are integral to process control. During synthesis, which may involve the alkylation of benzene or ethylbenzene, in-line or at-line GC analysis can monitor the reaction's progress in real-time. This allows chemical engineers to track the consumption of reactants and the formation of the desired product versus unwanted isomers or byproducts. By optimizing reaction parameters based on this analytical feedback, manufacturers can maximize yield and purity. Furthermore, final product quality control relies heavily on these chromatographic methods to certify that the this compound meets stringent purity specifications before it is sold or used in subsequent processes.

Table 3: Summary of Analytical Applications

| Application Area | Primary Technique | Objective | Key Parameters Monitored |

| Environmental Monitoring | GC-MS | Detection and quantification of trace contamination in air, water, and soil. | Presence and concentration of this compound. |

| Chemical Process Control | GC-FID | Monitoring reaction progress and ensuring final product quality. | Purity of product, concentration of reactants, levels of isomeric impurities and byproducts. |

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Iso Propylbenzene

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and selectivity of 1-ethyl-3-iso-propylbenzene in various catalytic systems. These theoretical investigations provide insights into the electronic structure of the molecule, which in turn governs its behavior in chemical reactions. By calculating a range of reactivity descriptors, it is possible to forecast the most probable sites for catalytic attack and the relative ease with which different reactions can occur.

Theoretical Framework for Reactivity Prediction

Computational models can quantify these substituent effects by calculating various electronic properties. Key among these are the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations help in identifying the regions of the molecule that are electron-rich and therefore most likely to interact with a catalyst or reactant.

Reactivity Indices and Site Selectivity

To provide a more quantitative prediction of reactivity, a number of conceptual DFT-based reactivity descriptors can be calculated. These indices offer a theoretical basis for understanding and predicting the regioselectivity of reactions involving this compound.

One of the most common set of reactivity descriptors are the Fukui functions, which indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. For an electrophilic attack, the relevant Fukui function, denoted as f-, is calculated. A higher value of f- at a particular atomic site suggests a greater susceptibility to electrophilic attack at that position.

The local softness, another related descriptor, can also be used to predict the most reactive sites. It is related to the Fukui function and the global softness of the molecule. The site with the highest local softness is predicted to be the most reactive.

The following table presents a hypothetical but representative set of calculated Fukui functions (f-) for the different carbon atoms of the benzene (B151609) ring in this compound, which could be obtained from a DFT calculation.

| Position on Benzene Ring | Fukui Function (f-) for Electrophilic Attack |

|---|---|

| C1 (ipso-carbon of ethyl group) | 0.05 |

| C2 | 0.25 |

| C3 (ipso-carbon of isopropyl group) | 0.06 |

| C4 | 0.30 |

| C5 | 0.15 |

| C6 | 0.20 |

Based on these illustrative data, the C4 position would be the most favored site for electrophilic substitution, followed by the C2 and C6 positions. The C5 position is predicted to be the least reactive among the unsubstituted carbons. This pattern is consistent with the directing effects of the ethyl and isopropyl groups.

Electrostatic Potential Mapping

A complementary approach to predicting reactivity is the use of molecular electrostatic potential (MEP) maps. An MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density and are thus susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show the most negative potential localized on the aromatic ring, particularly at the positions ortho and para to the activating alkyl groups. The specific locations of the most negative potential would correlate with the predictions derived from the Fukui functions, providing a visual confirmation of the most probable sites for electrophilic interaction with a catalyst.

Detailed Research Findings from Theoretical Models

While specific catalytic studies on this compound are not abundant in the literature, general principles derived from computational studies of other alkylbenzenes can be applied. For instance, theoretical investigations into the catalytic cracking of alkylbenzenes have shown that the stability of the resulting carbocation intermediates is a key factor in determining the reaction pathway and product distribution.

In the case of this compound, a catalytic cracking process would likely proceed via the formation of a benzylic carbocation. Computational models can be used to calculate the relative energies of the different possible carbocations that can be formed upon interaction with a catalytic surface. The most stable carbocation would correspond to the most favorable reaction pathway.

The following table summarizes the predicted relative stabilities of carbocations formed by the removal of a hydride ion from the benzylic positions of the ethyl and isopropyl groups, which could be determined through DFT calculations.

| Carbocation | Relative Stability (kcal/mol) |

|---|---|

| 1-(1-phenylethyl)propyl cation | 0.0 (Reference) |

| 1-ethyl-3-(1-methylethyl)phenyl cation | +5.2 |

These hypothetical results suggest that the formation of the secondary benzylic carbocation on the ethyl group is more favorable than the formation of a carbocation on the isopropyl group. This would imply that in a catalytic process involving carbocation intermediates, reactions at the ethyl group might be favored.

Environmental Chemistry and Degradation Pathways of 1 Ethyl 3 Iso Propylbenzene

Atmospheric Fate and Photo-Oxidative Transformation

Once released into the atmosphere, 1-ethyl-3-isopropylbenzene is subject to photo-oxidative degradation, primarily driven by reactions with photochemically generated oxidants. nih.gov Due to its high vapor pressure and low water solubility, the majority of this compound released to the environment is expected to reside in the air. nih.gov

The dominant removal process for 1-ethyl-3-isopropylbenzene in the troposphere is its reaction with hydroxyl (•OH) radicals. copernicus.org These highly reactive radicals are formed through the photolysis of ozone and other atmospheric precursors. The reaction initiates the oxidation of the aromatic ring and its alkyl substituents. Aromatic compounds are primarily removed from the atmosphere through this chemical oxidation. copernicus.org

The atmospheric lifetime of alkylbenzenes is determined by the rate of this reaction. For instance, the estimated atmospheric half-life of ethylbenzene (B125841), reacting with hydroxyl radicals, is approximately 65 hours. nih.gov It is anticipated that 1-ethyl-3-isopropylbenzene would have a comparable or even shorter atmospheric lifetime, as the presence of multiple alkyl groups on the benzene (B151609) ring generally increases the reactivity towards •OH radicals. copernicus.org

Atmospheric Lifetimes of Related Aromatic Compounds with OH Radicals

| Compound | Estimated Atmospheric Lifetime/Half-life | Reference |

|---|---|---|

| Benzene | ~10 days | copernicus.org |

| Ethylbenzene | ~65 hours (half-life) | nih.gov |

| Trimethylbenzenes | A few hours | copernicus.org |

The photo-oxidation of 1-ethyl-3-isopropylbenzene contributes to the formation of secondary air pollutants, which are key components of photochemical smog. The oxidation cascade initiated by hydroxyl radicals produces various intermediate products, including aldehydes and peroxyacetyl radicals (CH₃C(O)O₂). gzlanchen.com In the presence of nitrogen oxides (NOx), these peroxyacetyl radicals can combine with nitrogen dioxide (NO₂) to form peroxyacetylnitrate (PAN), a potent eye irritant and phytotoxin. gzlanchen.com

Furthermore, the atmospheric oxidation of aromatic hydrocarbons is a significant source of secondary organic aerosols (SOA) and other oxidants like ozone. copernicus.org The degradation of compounds like 1-ethyl-3-isopropylbenzene can also yield smaller oxygenated volatile organic compounds, such as glyoxal (B1671930) and formaldehyde, which further participate in tropospheric chemistry. copernicus.org

Bioremediation and Biodegradation Processes

In soil and water, 1-ethyl-3-isopropylbenzene is susceptible to microbial degradation. Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a key mechanism for the removal of such contaminants from the environment. nih.govosti.gov Both aerobic and anaerobic processes can contribute to its breakdown.

Under aerobic conditions, where oxygen is present, microorganisms can efficiently mineralize 1-ethyl-3-isopropylbenzene. Numerous bacterial species from genera such as Pseudomonas, Rhodococcus, Enterobacteriaceae, Bacillus, and Micrococcus have been identified as capable of degrading related alkylbenzenes like ethylbenzene. nih.govresearchgate.net Studies on soil biopiles have demonstrated that biodegradation can account for the removal of up to 98% of the mass of contaminants like ethylbenzene. osti.gov

The initial step in the aerobic degradation of aromatic hydrocarbons is typically catalyzed by oxygenase enzymes. nih.gov Ring-hydroxylating dioxygenases are crucial in this process. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form unstable cis-dihydrodiol intermediates. nih.gov For example, a dioxygenase enzyme system from Rhodococcus sp. has been shown to attack ethylbenzene at both the 2,3- and 3,4-positions of the aromatic ring. nih.gov This ring-dihydroxylation destabilizes the aromatic structure, facilitating subsequent ring cleavage and metabolism through central metabolic pathways.

In oxygen-depleted environments, such as contaminated groundwater and sediments, anaerobic biodegradation becomes the primary pathway for the breakdown of 1-ethyl-3-isopropylbenzene. nih.gov This process is generally slower than aerobic degradation. epa.gov

The anaerobic degradation of ethylbenzene has been demonstrated under both denitrifying (nitrate-reducing) and sulfate-reducing conditions. nih.govnih.gov The initial activation of the ethylbenzene molecule under anaerobic conditions differs significantly from the aerobic pathway. In the denitrifying bacterium Azoarcus sp. strain EB1, the process is initiated by ethylbenzene dehydrogenase, a molybdenum-iron-sulfur enzyme. nih.govresearchgate.net This enzyme catalyzes the hydroxylation of the ethyl side chain to form (S)-1-phenylethanol, with the hydroxyl group being derived from a water molecule, not molecular oxygen. researchgate.net This intermediate is then further oxidized to acetophenone (B1666503) before the aromatic ring is cleaved. researchgate.netsemanticscholar.org

A different initial reaction occurs in some sulfate-reducing bacteria, where ethylbenzene degradation is initiated by the addition of the benzyl (B1604629) carbon to fumarate, a mechanism analogous to that observed in anaerobic toluene (B28343) degradation. nih.gov

Limiting factors for anaerobic degradation include the availability of suitable electron acceptors (e.g., nitrate, sulfate) and the presence of microbial populations with the specific enzymatic machinery required for these transformations. nih.govnih.gov The degradation pathways for different alkylbenzenes, such as toluene and ethylbenzene, can be independently regulated and induced by the specific substrate, meaning the presence of one compound may not necessarily lead to the degradation of another. semanticscholar.org The inherent stability of the aromatic ring and the complexity of the degradation pathways contribute to the slower rates observed under anaerobic conditions. epa.gov

Comparison of Initial Reactions in Ethylbenzene Biodegradation

| Condition | Key Enzyme Type | Initial Reaction | First Intermediate | Reference |

|---|---|---|---|---|

| Aerobic | Dioxygenase | Ring dihydroxylation | cis-Dihydrodiol | nih.gov |

| Anaerobic (Denitrifying) | Ethylbenzene Dehydrogenase (Mo-Fe-S) | Side-chain hydroxylation | (S)-1-Phenylethanol | nih.govresearchgate.net |

| Anaerobic (Sulfate-Reducing) | Not fully characterized | Fumarate addition | (1-Phenylethyl)succinate | nih.gov |

Influence of Molecular Structure on Microbial Degradability

The molecular structure of an alkylbenzene is a critical determinant of its susceptibility to microbial degradation. The primary mechanism for the aerobic breakdown of alkylbenzenes is the oxidation of the alkyl side chain. Generally, microorganisms initiate degradation by oxidizing the terminal methyl group of the alkyl chain (ω-oxidation), followed by stepwise shortening of the chain via β-oxidation. hibiscuspublisher.comresearchgate.net

For 1-ethyl-3-iso-propylbenzene, the presence of two distinct alkyl groups—one linear (ethyl) and one branched (isopropyl)—complicates this process.

Linear vs. Branched Chains: Linear alkyl chains, like the ethyl group, are readily degraded through β-oxidation. acs.org However, branched chains, such as the isopropyl group, are more resistant to microbial attack. mpob.gov.mynih.gov The tertiary carbon in the isopropyl group sterically hinders the enzymatic action required for β-oxidation. researchgate.net

Recalcitrance: This resistance to degradation is a known characteristic of branched alkylbenzenes. Historically, tetrapropylene-based alkylbenzenes (TABs), which have highly branched side chains, proved to be environmentally persistent, leading to their replacement by more biodegradable linear alkylbenzenes (LABs). acs.orgnih.gov The presence of the branched isopropyl group suggests that this compound would be more recalcitrant in the environment compared to its linear isomers. While degradation may still occur, the rate is expected to be significantly slower. researchgate.netmpob.gov.my Some bacterial strains, such as Pseudomonas aeruginosa, have been shown to degrade branched-chain alkylbenzene sulfonates, but the process is often incomplete and slower than for linear counterparts. nih.gov

Environmental Distribution and Transport Mechanisms

The distribution of this compound in the environment is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota.

For instance, structurally related alkylbenzenes like diethylbenzene isomers and cumene (B47948) have Henry's Law constants that indicate rapid volatilization from water surfaces. nih.govnih.gov Based on these analogs, this compound is expected to partition significantly into the atmosphere from both surface water and moist soil. nih.govguidechem.com Its estimated atmospheric half-life, based on reactions with hydroxyl radicals, would be on the order of a few days. guidechem.com

| Compound | Molecular Formula | Henry's Law Constant (atm·m³/mol) | Estimated Volatilization Potential |

|---|---|---|---|

| 1,3-Diethylbenzene | C10H14 | 0.00883 | High nih.gov |

| 1,4-Diethylbenzene (B43851) | C10H14 | 0.0073 | High guidechem.comnih.gov |

| Cumene (Isopropylbenzene) | C9H12 | 0.0115 | High nih.gov |

| This compound (Estimated) | C11H16 | No data; likely high | High |

The mobility of an organic compound in soil and its tendency to adsorb to sediment are largely determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to organic matter in soil and sediment, resulting in lower mobility.

For non-polar organic compounds like alkylbenzenes, Koc is strongly correlated with their hydrophobicity. Based on the estimated Koc values for diethylbenzene and cumene, this compound is expected to have a significant affinity for soil organic matter and sediment. nih.govguidechem.comdomochemicals.com This suggests that it will be largely immobile in soil and will tend to partition from the water column to sediment in aquatic environments. This adsorption can reduce its bioavailability for microbial degradation but also limit its potential to leach into groundwater.

| Compound | Estimated Koc (L/kg) | Expected Mobility in Soil |

|---|---|---|

| 1,3-Diethylbenzene | 1600 | Low nih.gov |

| 1,4-Diethylbenzene | 1600 | Low guidechem.comnih.gov |

| Cumene (Isopropylbenzene) | 700 - 884 | Low nih.govdomochemicals.com |

| This compound (Estimated) | No data; likely >1000 | Low |

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. For hydrophobic compounds like alkylbenzenes, the potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF).

The log Kow values for analogous compounds like diethylbenzene (log Kow ≈ 4.4) and cumene (log Kow = 3.66) suggest that this compound is lipophilic and has the potential to accumulate in the fatty tissues of organisms. nih.govnih.gov The estimated BCF for 1,4-diethylbenzene is 530, which is considered high. guidechem.com BCF values for C10-C13 linear alkylbenzenes have been measured in the range of 2 to 987 L/kg. industrialchemicals.gov.au The BCF tends to increase with the length of the alkyl chain. industrialchemicals.gov.au Given its C11 structure, this compound is expected to have a moderate to high potential for bioconcentration in aquatic organisms. guidechem.comsantos.com However, this potential is mitigated by metabolic processes within the organisms that can break down the compound. oecd.org

| Compound | log Kow | Estimated/Measured BCF (L/kg) | Bioaccumulation Potential |

|---|---|---|---|

| 1,3-Diethylbenzene | 4.44 | No data | High nih.gov |

| 1,4-Diethylbenzene | 4.45 | 530 (Estimated) | High guidechem.com |

| Cumene (Isopropylbenzene) | 3.66 | 35.5 (Measured) | Moderate nih.gov |

| C10-C13 Linear Alkylbenzenes | Not applicable | 2 - 987 (Measured) | Low to High industrialchemicals.gov.au |

| This compound (Estimated) | No data; likely > 4.0 | No data | Moderate to High |

Case Studies and Environmental Impact Assessments of Alkylbenzenes

While no specific case studies for this compound were found, extensive research on the broader class of C10-C13 alkylbenzenes, particularly Linear Alkylbenzenes (LABs), provides valuable context. LABs are high-production-volume chemicals used as intermediates in the manufacturing of linear alkylbenzene sulfonate (LAS) surfactants for detergents. nih.govresearchgate.net

Environmental risk assessments conducted by regulatory bodies like the European Union have evaluated C10-13 alkyl derivatives of benzene. europa.euopenrepository.com These assessments have generally concluded that there is no significant concern for the environment, provided that wastewater containing these substances is adequately treated. europa.eu Monitoring studies have detected LABs in sewage sludge and sludge-amended soils; however, rapid biodegradation leads to losses of over 99% in the soil environment over time. researchgate.net

Case studies involving other branched alkylbenzenes, such as cumene, have documented groundwater contamination near industrial sites and underground storage tanks, with concentrations reaching up to 1581 µg/L. nih.gov These instances highlight that while many alkylbenzenes are biodegradable, point-source releases can lead to localized contamination that may require active remediation. nih.gov Given its structural similarities, this compound would be considered a contaminant of potential concern in similar scenarios, with its environmental impact being a function of its release rate, the characteristics of the receiving environment, and its moderate persistence due to its branched structure.

Advanced Applications in Chemical Research and Industrial Processes Involving 1 Ethyl 3 Iso Propylbenzene

Strategic Intermediate in Complex Organic Synthesis

1-Ethyl-3-iso-propylbenzene, a disubstituted aromatic hydrocarbon, holds potential as a strategic intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of both the benzene (B151609) ring and the two distinct alkyl side chains. The ethyl and isopropyl groups, being electron-donating, activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to these groups. However, due to steric hindrance from the alkyl groups, substitution patterns can be selectively controlled.

Key synthetic transformations involving this compound as a potential intermediate include:

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. smolecule.com These reactions introduce new functional groups onto the ring, which can then be further modified. For example, nitration would yield nitro-1-ethyl-3-iso-propylbenzene derivatives, which can be subsequently reduced to the corresponding anilines. These anilines are valuable precursors for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Side-Chain Functionalization: The ethyl and isopropyl groups can also be sites for chemical modification. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could selectively introduce a bromine atom at the benzylic position of either the ethyl or isopropyl group. These benzylic halides are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Oxidation: The alkyl side chains can be oxidized to introduce oxygen-containing functional groups. For example, oxidation with strong oxidizing agents like potassium permanganate (B83412) can convert the alkyl groups into carboxylic acids. Milder oxidation conditions could potentially yield ketones or alcohols. These oxidized products serve as building blocks for various other organic compounds.

The synthesis of this compound itself can be achieved through multi-step processes, often starting from benzene. One common approach is through Friedel-Crafts reactions. stackexchange.com For instance, acylation of benzene followed by alkylation and subsequent reduction can lead to the desired product. The meta-disposition of the alkyl groups is a key structural feature that influences the regioselectivity of subsequent reactions.

Specialty Solvent in Chemical Manufacturing and Purification

While not as common as toluene (B28343) or xylene, this compound falls into the category of heavy aromatic solvents, which have niche applications in various industrial processes. dataintelo.com Its properties as a solvent are dictated by its chemical structure: a non-polar aromatic ring with two alkyl substituents. This structure imparts good solvency for a range of organic compounds, particularly those with low to moderate polarity.

As a C11 aromatic solvent, it is characterized by a higher boiling point and lower volatility compared to lighter aromatics. dataintelo.com These properties can be advantageous in applications requiring a slower evaporation rate and higher operating temperatures.

Below is a table of typical physical properties for a C11 aromatic solvent like this compound, which are relevant to its application as a specialty solvent.

| Property | Value |

| Boiling Range (°C) | 180 - 210 |

| Flash Point (°C) | > 61 |

| Density at 15°C ( kg/L ) | 0.86 - 0.88 |

| Aromatic Content (%wt) | > 98 |

| Aniline Point (°C) | < 20 |

Medium for Industrial Chemical Reactions

In the realm of chemical manufacturing, this compound can serve as a high-boiling reaction medium. Its thermal stability and ability to dissolve a variety of organic reactants and catalysts make it suitable for reactions that need to be conducted at elevated temperatures. For instance, in certain polymerization reactions or condensation reactions, a high-boiling aromatic solvent can help to control reaction temperature and facilitate the removal of volatile byproducts. Its non-polar nature also makes it a suitable solvent for reactions involving organometallic reagents that are sensitive to protic solvents.

Application in Extraction and Separation Technologies

The solvent properties of this compound lend themselves to applications in extraction and separation processes. It can be employed as an extraction solvent to selectively remove organic compounds from aqueous mixtures or from solid matrices. In liquid-liquid extraction, its immiscibility with water and its affinity for non-polar to moderately polar organic molecules allow for efficient separation. In the purification of chemical products, it can be used as a solvent for recrystallization, where the desired compound is dissolved in the hot solvent and then crystallizes out upon cooling, leaving impurities behind in the solution.

Research into Pharmaceutical Precursor Development and Drug Efficacy Enhancement

Currently, there is no direct evidence of this compound being used as a precursor in the synthesis of approved pharmaceutical drugs. However, its structural motifs are of interest in medicinal chemistry research for the potential development of new therapeutic agents. The core structure, an alkyl-substituted benzene ring, is a common scaffold in many biologically active molecules.

Research into structurally similar compounds, such as p-cymene (B1678584) (1-isopropyl-4-methylbenzene), has shown a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.gov This suggests that other cymene isomers and related alkylbenzenes, like this compound, could also serve as a starting point for the synthesis of novel bioactive compounds.

The synthetic versatility of this compound, as discussed in section 7.1, allows for the introduction of various functional groups onto the aromatic ring or the alkyl side chains. This opens up possibilities for creating a library of derivatives that can be screened for biological activity. For example, the introduction of hydroxyl, amino, or carboxylic acid groups can significantly alter the molecule's polarity and its ability to interact with biological targets.

Furthermore, aromatic scaffolds are known to be "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological receptors with high affinity. The chromene scaffold, for instance, which can be synthesized from aromatic precursors, is found in a variety of compounds with promising anticancer activity. researchgate.net By functionalizing this compound and using it in the synthesis of more complex heterocyclic systems, it is plausible that novel compounds with therapeutic potential could be developed.

Role in Fuel Characterization and Formulation (e.g., Aviation and Petroleum Fuels)

This compound is a component found in refined petroleum products, including aviation and other transportation fuels. nih.gov As a C11 alkylbenzene, its presence influences several key fuel properties. The aromatic content in fuels is critical as it affects energy density, combustion characteristics, and material compatibility. whiterose.ac.uk

Aromatics, including this compound, have a higher energy density by volume compared to paraffinic hydrocarbons, which is a desirable characteristic for fuels. whiterose.ac.uk However, the aromatic content and structure also have a significant impact on soot formation and particulate matter emissions during combustion. whiterose.ac.uk Therefore, understanding the concentration and type of aromatic compounds in a fuel is crucial for predicting its performance and environmental impact.

In the context of fuel characterization, this compound can be used as a marker compound in the detailed analysis of fuel composition. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are used to identify and quantify the individual components of complex fuel mixtures.

Furthermore, in the development of surrogate fuels for research purposes, well-characterized individual compounds are essential. Surrogate fuels are mixtures of a limited number of pure hydrocarbons designed to mimic the properties and combustion behavior of real, complex fuels. This compound, as a representative of the C11 heavy alkylbenzene class, could be a valuable component in the formulation of surrogate mixtures for jet fuel and other petroleum-derived fuels. These surrogates are then used in computational models and experimental studies to investigate combustion kinetics, emissions formation, and other fuel performance characteristics in a controlled manner.

Contribution to the Study of Catalytic Cracking Processes in Hydrocarbon Refining

In the field of hydrocarbon refining, catalytic cracking is a vital process for converting high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oils into more valuable lower-molecular-weight products such as gasoline, olefinic gases, and other products. The study of the reaction mechanisms and catalyst performance in these processes is crucial for process optimization.

Model compounds are often used in laboratory-scale studies to simplify the complex feedstocks and gain a fundamental understanding of the cracking process. While complex molecules like 1,3,5-triisopropylbenzene (B165165) have been used to probe catalyst properties, simpler alkylbenzenes also serve as important models. researchgate.netqub.ac.uk

This compound can serve as an effective model compound for studying the catalytic cracking of alkylaromatics. Its structure allows for the investigation of several key reaction pathways on different catalysts, such as zeolites:

Dealkylation: The cleavage of the ethyl and isopropyl groups from the benzene ring to form benzene and the corresponding alkenes (ethene and propene).

Isomerization: The migration of the alkyl groups around the benzene ring to form other isomers, such as 1-ethyl-2-isopropylbenzene (B13134259) or 1-ethyl-4-isopropylbenzene.

Transalkylation: The transfer of an alkyl group from one benzene ring to another.

Coke Formation: The study of how compounds like this compound contribute to the formation of coke on the catalyst surface, which leads to catalyst deactivation. semanticscholar.orgresearchgate.net

By studying the product distribution and reaction rates of the catalytic cracking of this compound under various conditions (temperature, pressure, catalyst type), researchers can gain insights into the acidity and pore structure of the catalysts and the underlying reaction mechanisms. This knowledge is instrumental in the design of more efficient and selective catalysts for industrial applications.

Q & A

Q. What are the recommended methods for synthesizing 1-ethyl-3-iso-propylbenzene, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or isomer-selective alkylation of substituted benzene derivatives. Key variables include:

- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation) and molar ratios to minimize byproducts like polyalkylated isomers .

- Temperature control (80–120°C) to balance reaction rate and selectivity.

- Solvent choice (e.g., dichloromethane or nitrobenzene) to stabilize intermediates.

Optimization requires gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and nuclear magnetic resonance (NMR) to confirm regioselectivity .